Dichloromethane;rhodium(2+);2,2,2-triphenylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

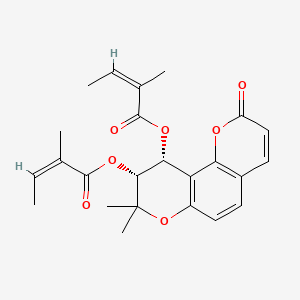

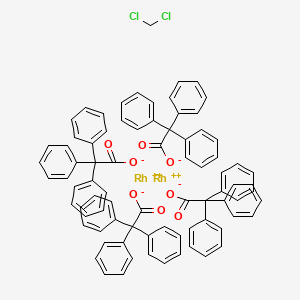

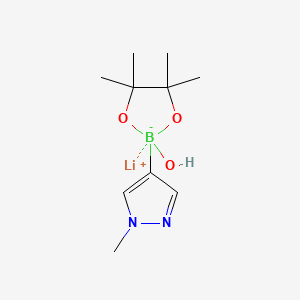

Dichloromethane;rhodium(2+);2,2,2-triphenylacetate is a coordination complex where rhodium(II) is coordinated with four 2,2,2-triphenylacetate ligands and dichloromethane acts as a solvent molecule. This compound is known for its catalytic properties, particularly in organic synthesis and C-H activation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloromethane;rhodium(2+);2,2,2-triphenylacetate typically involves the reaction of rhodium(II) acetate dimer with 2,2,2-triphenylacetic acid in the presence of dichloromethane. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the rhodium center. The general reaction scheme is as follows:

Rh2(OAc)4+4C6H5C(CO2H)3→Rh2(C6H5C(CO2)3)4+4HOAc

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization from dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial. The reaction is often carried out in large reactors with continuous monitoring of temperature, pressure, and reaction progress.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The rhodium center in this complex can undergo oxidation reactions, often leading to the formation of higher oxidation state rhodium species.

Reduction: The compound can also participate in reduction reactions, particularly in the presence of reducing agents.

Substitution: Ligand substitution reactions are common, where the triphenylacetate ligands can be replaced by other ligands under appropriate conditions.

C-H Activation: One of the most significant reactions is the activation of C-H bonds, where the rhodium center facilitates the insertion of functional groups into C-H bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peroxides and molecular oxygen.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand.

C-H Activation: Conditions often involve the use of mild bases and solvents like dichloromethane or toluene.

Major Products

Oxidation: Higher oxidation state rhodium complexes.

Reduction: Lower oxidation state rhodium complexes.

Substitution: New rhodium complexes with different ligands.

C-H Activation: Functionalized organic molecules with new C-H bonds.

Scientific Research Applications

Chemistry

Catalysis: Used as a catalyst in various organic transformations, including cyclopropanation, aziridination, and C-H activation.

Synthesis: Facilitates the synthesis of complex organic molecules through selective activation of C-H bonds.

Biology

Bioconjugation: Employed in the modification of biomolecules through selective C-H activation.

Drug Development: Investigated for its potential in the synthesis of pharmaceutical intermediates.

Medicine

Radiopharmaceuticals: Explored for use in the preparation of radiolabeled compounds for imaging and therapy.

Industry

Fine Chemicals: Used in the production of fine chemicals and intermediates for various industrial applications.

Materials Science: Investigated for its role in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism by which dichloromethane;rhodium(2+);2,2,2-triphenylacetate exerts its effects involves the coordination of the rhodium center with substrates, facilitating various chemical transformations. The rhodium center acts as a Lewis acid, activating substrates through coordination and enabling reactions such as C-H activation. The triphenylacetate ligands provide steric and electronic stabilization to the rhodium center, enhancing its reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

- Rhodium(II) acetate dimer

- Rhodium(II) trifluoroacetate dimer

- Rhodium(II) octanoate dimer

- Rhodium(II) trimethylacetate dimer

Uniqueness

Dichloromethane;rhodium(2+);2,2,2-triphenylacetate is unique due to the presence of bulky triphenylacetate ligands, which provide significant steric hindrance and influence the reactivity and selectivity of the rhodium center. This makes it particularly effective in selective C-H activation reactions compared to other rhodium(II) complexes.

This compound’s ability to facilitate a wide range of chemical transformations, combined with its stability and reactivity, makes it a valuable tool in both academic research and industrial applications.

Properties

IUPAC Name |

dichloromethane;rhodium(2+);2,2,2-triphenylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C20H16O2.CH2Cl2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1-3;;/h4*1-15H,(H,21,22);1H2;;/q;;;;;2*+2/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRAMLXDHXNCYQM-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C(Cl)Cl.[Rh+2].[Rh+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H62Cl2O8Rh2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1440.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(6R,7R)-2-benzhydryloxycarbonyl-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]azanium;chloride](/img/structure/B8099789.png)

![6-Bromo-1h-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B8099795.png)